molecular formula C11H10N2O4S B3071312 4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid CAS No. 1009550-36-0

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

Cat. No.: B3071312
CAS No.: 1009550-36-0
M. Wt: 266.28 g/mol
InChI Key: HGVOGVKWWMNDCA-UHFFFAOYSA-N
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Description

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid is a compound that belongs to the thiazolidinedione class of chemicals. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, antioxidant, and antidiabetic properties

Biological Activity

4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid, also known as a thiazolidinedione derivative, has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential antidiabetic effects. This compound's unique structure contributes to its pharmacological properties, making it a subject of various studies in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name 4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Molecular Formula C11H10N2O4S
Molecular Weight 266.27 g/mol
CAS Number 1009550-36-0

The biological activity of this compound is primarily mediated through the stimulation of the PPARγ receptor, which plays a crucial role in glucose metabolism and lipid homeostasis. This mechanism is significant for its potential application in treating type 2 diabetes and related metabolic disorders .

Antimicrobial Activity

Research indicates that thiazolidinedione derivatives exhibit notable antimicrobial properties. In particular, studies have demonstrated that this compound shows effectiveness against various bacterial and fungal strains. For instance:

  • Fungal Activity : The compound has been tested against Candida albicans and Aspergillus species, showing minimum inhibitory concentrations (MICs) ranging from 0.125 to 32 mg/L depending on the specific strain and structural modifications .

Antioxidant Properties

Thiazolidinediones are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. The ability of this compound to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage associated with chronic diseases .

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antifungal Evaluation : A systematic study evaluated various thiazolidinedione derivatives for their antifungal activity against yeast and filamentous fungi. The results indicated that certain substitutions on the thiazolidinedione scaffold enhanced antifungal efficacy .
  • In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing blood glucose levels and improving insulin sensitivity, suggesting potential applications in diabetes management .

Case Study 1: Antifungal Efficacy

A study documented the antifungal activity of various thiazolidinediones against clinical isolates of Candida species. The derivative exhibited significant activity against C. albicans with an MIC of 0.125 mg/L, highlighting its potential as a therapeutic agent for fungal infections .

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing oxidative stress markers in diabetic rats treated with this compound, significant reductions in malondialdehyde levels were observed alongside increased glutathione levels, indicating enhanced antioxidant capacity .

Comparison with Similar Compounds

A comparative analysis with other thiazolidinedione derivatives reveals unique aspects of this compound:

Compound Biological Activity
Pioglitazone Antidiabetic
5-(3,4-dimethoxy)benzylidene-2,4-thiazolidinedione Antimicrobial
4-(3-methyl-2,4-dioxo-thiazolidin-5-ylamino)-benzoic acid Antifungal & Antioxidant

Properties

IUPAC Name

4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-6(3-5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVOGVKWWMNDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
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4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
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4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
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4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
Reactant of Route 5
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
Reactant of Route 6
4-((3-methyl-2,4-dioxothiazolidin-5-yl)amino)benzoic acid

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